![molecular formula C20H15N3OS B6579308 2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide CAS No. 863589-24-6](/img/structure/B6579308.png)
2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
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Overview
Description
2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, also known as MTBP, is a synthetic chemical compound derived from the thiazole ring and phenylbenzamide. It is an important research compound that has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. MTBP has been studied extensively for its potential applications in drug discovery and development, and its pharmacological properties have been widely explored.
Scientific Research Applications
- Research : Compound (1) has been utilized in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . Some of these derivatives were evaluated for their antitumor activity against breast cancer cell lines (e.g., MCF-7) and compared to the standard drug doxorubicin.
- Research : Researchers have explored pyrazolo[3,4-d]pyrimidine derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold (which includes thiazole moieties) as potential CDK2 inhibitors .
- Research : These compounds have been investigated for obesity, hyperlipidemia, and atherosclerotic diseases .
Anticancer Activity
CDK2 Inhibition
Drug Development Applications
Designing Anticancer Drugs
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, which is structurally similar to the compound , have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . These compounds are promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, which are structurally similar, have been reported to possess a broad spectrum of pharmacological activities .
Result of Action
It is known that thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
properties
IUPAC Name |
2-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-2-3-9-16(13)18(24)22-15-8-4-7-14(12-15)19-23-17-10-5-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCZPVWEEXWVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide |
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